Cas no 2229295-20-7 (O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine)

O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine is a specialized organic compound featuring a hydroxylamine group attached to a fluorinated nitrophenyl scaffold. Its structural properties make it valuable in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both fluoro and nitro substituents enhances its reactivity, enabling selective transformations in nucleophilic and electrophilic reactions. This compound is particularly useful in the synthesis of bioactive molecules due to its ability to introduce hydroxylamine functionalities into complex frameworks. Its stability under controlled conditions ensures reliable performance in multi-step synthetic processes. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine structure
2229295-20-7 structure
商品名:O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine
CAS番号:2229295-20-7
MF:C8H9FN2O3
メガワット:200.167065382004
CID:6290871
PubChem ID:165764675

O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine
    • 2229295-20-7
    • O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
    • EN300-1763037
    • インチ: 1S/C8H9FN2O3/c1-5(14-10)7-3-2-6(11(12)13)4-8(7)9/h2-5H,10H2,1H3
    • InChIKey: HHRCYYNQCUXJFL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C(C)ON)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 200.05972032g/mol
  • どういたいしつりょう: 200.05972032g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 81.1Ų

O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1763037-0.05g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
0.05g
$1068.0 2023-09-20
Enamine
EN300-1763037-2.5g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
2.5g
$2492.0 2023-09-20
Enamine
EN300-1763037-5.0g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
5g
$3687.0 2023-06-03
Enamine
EN300-1763037-0.5g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
0.5g
$1221.0 2023-09-20
Enamine
EN300-1763037-1g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
1g
$1272.0 2023-09-20
Enamine
EN300-1763037-10g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
10g
$5467.0 2023-09-20
Enamine
EN300-1763037-1.0g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
1g
$1272.0 2023-06-03
Enamine
EN300-1763037-0.25g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
0.25g
$1170.0 2023-09-20
Enamine
EN300-1763037-0.1g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
0.1g
$1119.0 2023-09-20
Enamine
EN300-1763037-10.0g
O-[1-(2-fluoro-4-nitrophenyl)ethyl]hydroxylamine
2229295-20-7
10g
$5467.0 2023-06-03

O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine 関連文献

O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamineに関する追加情報

O-1-(2-Fluoro-4-Nitrophenyl)Ethylhydroxylamine: A Comprehensive Overview

O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine, identified by the CAS registry number 2229295-20-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a substituted phenyl ring. The presence of both a fluoro and nitro substituent on the phenyl ring introduces interesting electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine typically involves multi-step reactions, often starting from aromatic precursors. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, reducing production costs and improving purity. Researchers have also explored the use of catalytic systems to enhance reaction yields, particularly in the formation of the hydroxylamine moiety.

In terms of chemical properties, O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine exhibits notable stability under standard conditions. However, its reactivity can be modulated by altering reaction conditions or through functional group transformations. For instance, the nitro group can be reduced to an amino group, opening up possibilities for further chemical modifications. This versatility has made it a valuable intermediate in the synthesis of more complex molecules.

The application of O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine spans across multiple disciplines. In pharmacology, it has been investigated as a potential lead compound for drug development, particularly in the context of anti-inflammatory and anti-cancer therapies. Recent studies have highlighted its ability to modulate key cellular pathways involved in inflammation and tumor growth, suggesting promising therapeutic potential.

In materials science, this compound has found use as a precursor in the synthesis of advanced materials, such as polymers and coordination compounds. Its ability to form stable bonds with metal ions makes it an attractive candidate for applications in catalysis and sensing technologies.

From an analytical standpoint, the characterization of O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine has benefited from modern spectroscopic techniques. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have provided detailed insights into its molecular structure and conformational properties. These studies have not only confirmed its identity but also revealed subtle structural features that influence its reactivity.

Recent research has also focused on understanding the environmental impact of O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine. Studies on its biodegradation pathways and toxicity profiles are essential for ensuring safe handling and disposal practices. Preliminary findings suggest that it undergoes microbial degradation under aerobic conditions, though further investigations are needed to fully assess its environmental fate.

In conclusion, O-1-(2-fluoro-4-nitrophenyl)ethylhydroxylamine is a versatile compound with diverse applications across multiple scientific domains. Its unique chemical properties, combined with recent advancements in synthesis and characterization techniques, position it as a valuable tool for future research and development efforts.

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